molecular formula C11H16O2 B8654224 1-Butoxy-2-methoxybenzene CAS No. 51241-33-9

1-Butoxy-2-methoxybenzene

Cat. No.: B8654224
CAS No.: 51241-33-9
M. Wt: 180.24 g/mol
InChI Key: FDGYZZIZZAXOEW-UHFFFAOYSA-N
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Description

1-Butoxy-2-methoxybenzene is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

51241-33-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-butoxy-2-methoxybenzene

InChI

InChI=1S/C11H16O2/c1-3-4-9-13-11-8-6-5-7-10(11)12-2/h5-8H,3-4,9H2,1-2H3

InChI Key

FDGYZZIZZAXOEW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a nitrogen-atmosphere glovebox, a 40-mL scintillation vial equipped with a magnetic stir bar was charged with palladium(II) acetate (3.2 mg, 0.014 mmol, 0.01 equivalents), 7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane (8.6 mg, 0.015 mmol, 0.011 equivalents) and cesium carbonate (686 mg, 2.10 mmol, 1.5 equivalents). The solids were then slurried in toluene (2.8 mL) and n-butanol (385 μL, 4.21 mmol, 3 equivalents). 2-Chloroanisole (178 μL, 1.40 mmol, 1 equivalent) was added by syringe, then the vial was sealed with a polytetrafluoroethylene (PTFE) screw cap septum and heated to 110° C. for 19 hours. After cooling the reaction to room temperature, the vial was brought outside the glovebox. The reaction mixture was diluted with ethyl acetate (2 mL) and filtered through a pad of diatomaceous earth. After the vial was rinsed with ethyl acetate (2×2 mL) and filtered, the filter cake was washed with ethyl acetate (2 mL). The ethyl acetate was carefully removed on a rotary evaporator. A weight percent (wt %) analysis was then performed on the crude concentrate to determine an assay yield of 62% (literature reference: Wolter M, et al. Org. Lett. 2002; 4: 973-976). 1H NMR (400 MHz, CDCl3) δ ppm 6.96-6.84 (m, 4H), 4.03 (t, J=6.8 Hz, 2H), 3.87 (s, 3H), 1.91-1.78 (m, 2H), 1.57-1.44 (m, 2H), 0.99 (t, J=7.4 Hz, 3H).
Quantity
385 μL
Type
reactant
Reaction Step One
Quantity
178 μL
Type
reactant
Reaction Step Two
Name
polytetrafluoroethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.8 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane
Quantity
8.6 mg
Type
reactant
Reaction Step Six
Name
cesium carbonate
Quantity
686 mg
Type
reactant
Reaction Step Six
Quantity
3.2 mg
Type
catalyst
Reaction Step Six

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